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Introduction to Recoflavone and Inflammatory Bowel
Disease

Inflammatory Bowel Disease (IBD), comprising primarily Crohn's disease and ulcerative colitis, represents

a group of chronic inflammatory disorders of the gastrointestinal tract characterized by alternating periods of

remission and flare-ups. The complex etiology of IBD involves dysregulated immune responses, epithelial

barrier dysfunction, and environmental triggers in genetically susceptible individuals. Current therapeutic

approaches for IBD, including aminosalicylates, corticosteroids, and biologics, often yield suboptimal

outcomes due to limited efficacy, significant side effects, and loss of response over time. There remains a

substantial unmet medical need for novel therapeutic agents that can effectively maintain remission with

improved safety profiles.

Recoflavone (DA-6034) is a synthetic derivative of the naturally occurring flavonoid eupatilin, strategically

designed to enhance the anti-inflammatory and mucosal protective properties of its parent compound [1] [2].

As a novel flavonoid derivative, Recoflavone has demonstrated promising therapeutic potential across

multiple preclinical models of intestinal inflammation through its multi-targeted mechanism of action. The

compound has advanced through various stages of investigation, from in vitro mechanistic studies to in

vivo validation in experimental colitis models, and has progressed to clinical trials in human subjects [3] [4].
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These application notes and protocols provide researchers with comprehensive methodological frameworks

for evaluating Recoflavone in IBD models, supported by empirical data from published studies.

Molecular and Pharmacological Profile

Recoflavone (7-carboxymethyloxy-3',4',5-trimethoxy flavone) is characterized by a distinct chemical

structure that incorporates specific modifications to enhance its pharmacological activity and stability. The

compound has a molecular formula of C₂₀H₁₈O₈ and a molecular weight of 386.35 g/mol [2] [4]. Its

structural features include a flavone backbone with methoxy substitutions at the 3', 4', and 5 positions, and a

critical carboxymethyloxy group at the 7 position that contributes to its enhanced biological activity

compared to naturally occurring flavonoids [5].

The pharmacokinetic profile of Recoflavone demonstrates particularly favorable characteristics for local

action in the gastrointestinal tract. Clinical studies in healthy human volunteers have revealed that the

compound undergoes minimal systemic absorption following oral administration. In phase I clinical trials,

single and multiple doses of up to 200 mg resulted in mean maximum plasma concentrations (Cₘₐₓ) below 3

ng/mL, with urinary recovery accounting for only 0.3% of the administered dose [3]. This limited systemic

exposure translates to a favorable safety profile with reduced potential for off-target effects, while

simultaneously enabling high local concentrations at the site of intestinal inflammation. The observed high

inter-subject variability in pharmacokinetic parameters (CV% for AUC ranging from 16.0% to 125.0%)

may reflect individual differences in gut physiology and metabolism that could influence drug delivery [3].

Mechanisms of Action

Primary Anti-inflammatory Pathways

Recoflavone exerts its therapeutic effects through multiple interconnected mechanisms that target various

aspects of the inflammatory cascade in IBD:

NF-κB Pathway Inhibition: Recoflavone directly interferes with the activation of nuclear factor

kappa B (NF-κB), a master regulator of inflammation. Mechanistic studies reveal that the compound

promotes the dissociation of the IKK-γ-Hsp90 complex in gastric epithelial cells infected with H.
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pylori, leading to suppressed IKK activity and subsequent inhibition of NF-κB nuclear translocation

[4]. This ultimately results in reduced expression of pro-inflammatory cytokines and chemokines,

including IL-8 and monocyte chemoattractant protein-1 (MCP-1), which play pivotal roles in

neutrophil recruitment and inflammation perpetuation in IBD [4].

COX Enzyme Modulation: The compound demonstrates inhibitory activity against both

cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes, thereby reducing the production of

prostaglandins that mediate inflammation and pain [1]. This dual inhibition likely contributes to its

anti-inflammatory effects while potentially offering a superior safety profile compared to selective

COX-2 inhibitors, which have been associated with cardiovascular complications.

MAPK Signaling Interference: Additional research indicates that Recoflavone can suppress the

mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK signaling

cascades [6]. These pathways are activated in response to cellular stressors and contribute to the

production of pro-inflammatory mediators in the intestinal epithelium.

Mucosal Protection and Barrier Function

Beyond its anti-inflammatory properties, Recoflavone directly enhances gastrointestinal barrier function

through several complementary mechanisms:

Mucin Secretion Stimulation: In both human corneal and conjunctival epithelial cells, Recoflavone

(at concentrations of 100-250 μM) significantly increased the production of mucin-like glycoproteins

and specific mucin species including MUC1, MUC2, MUC4, MUC5AC, MUC5B, and MUC16 [4].

This enhanced mucin production creates a more robust protective layer along the epithelial surface,

limiting pathogen penetration and physical stress.

Calcium-Dependent Pathways: The compound induces intracellular calcium concentration

([Ca²⁺]i) increases in epithelial cells, activating calcium-dependent signaling that promotes mucosal

healing and protection [2]. This mechanism appears to operate through P2Y receptor stimulation,

triggering downstream events that enhance epithelial restitution [4].

mTOR Pathway Activation: Recoflavone has been shown to promote gastric epithelial cell

migration and wound healing through activation of the mTOR pathway, a crucial regulator of cell
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growth, proliferation, and survival [4]. This property accelerates the repair of damaged mucosa in

inflammatory conditions.

Table 1: Recoflavone's Mechanisms of Action and Experimental Evidence

Mechanism Experimental System Observed Effects Citation

NF-κB

Inhibition

H. pylori-infected MKN-45

gastric epithelial cells

Dissociation of IKK-γ-Hsp90 complex;

reduced IL-8 and MCP-1 expression

[4]

COX Inhibition In vitro enzyme assays Reduced prostaglandin synthesis [1]

Mucin
Secretion

Human corneal/conjunctival
epithelial cells

Increased MUC1, MUC2, MUC4,
MUC5AC, MUC5B, MUC16 production

[4]

Calcium
Signaling

Epithelial cells Increased [Ca²⁺]i through P2Y receptor
stimulation

[2]

MAPK
Inhibition

DSS-induced colitis models Suppressed p38, JNK, and ERK
phosphorylation

[6]

mTOR
Activation

Gastric epithelial cells Enhanced cell migration and wound
healing

[4]

Signaling Pathway Diagram
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Diagram 1: Recoflavone's multi-targeted mechanisms of action in inflammatory bowel disease. The

compound simultaneously inhibits multiple pro-inflammatory pathways (NF-κB, COX, MAPK) while

enhancing mucosal protection through calcium signaling and mTOR activation.
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Efficacy Profiles in Preclinical IBD Models

Chemical-Induced Colitis Models

Recoflavone has demonstrated consistent therapeutic efficacy across multiple well-established chemical-

induced colitis models, which replicate various aspects of human IBD pathology:

Acetic Acid-Induced Colitis: In this acute inflammation model, intracolonic instillation of 4% acetic

acid solution induces rapid epithelial damage and neutrophil infiltration. Oral administration of

Recoflavone (0.3-3 mg/kg, twice daily for 6 days) resulted in dose-dependent protection against

macroscopic and histological damage. Notably, at the 3 mg/kg dose, Recoflavone demonstrated

superior efficacy to both prednisolone (1 mg/kg) and sulfasalazine (100 mg/kg) in reducing

macroscopic lesion scores [7].

TNBS-Induced Colitis: The trinitrobenzene sulfonic acid (TNBS) model produces T-cell mediated

transmural inflammation resembling Crohn's disease. When administered orally for 6 or 20 days in

TNBS-treated rats, Recoflavone (3 mg/kg) significantly attenuated the severity of colitis, as evidenced

by improved macroscopic and histologic damage scores, reduced inflammatory infiltrate, and

enhanced epithelial regeneration [7] [4].

DSS-Induced Colitis: The dextran sodium sulfate (DSS) model induces epithelial barrier dysfunction

and inflammation similar to ulcerative colitis. In both preventive and therapeutic regimens,

Recoflavone (30 mg/kg) markedly ameliorated DSS-induced disease activity, reducing weight loss,

disease activity index (DAI), and colon shortening while preserving crypt architecture and reducing

inflammatory cell infiltration [4]. The therapeutic administration (initiated after DSS exposure) was

particularly notable, demonstrating Recoflavone's ability to reverse established inflammation.

Genetic and Inflammation-Associated Cancer Models

Beyond chemical-induced models, Recoflavone has shown efficacy in more complex systems that better

represent the chronic nature of human IBD:
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HLA-B27 Transgenic Rats: This genetic model develops spontaneous colitis without exogenous

triggers, closely mimicking the immune dysregulation observed in human IBD. Recoflavone (3

mg/kg, twice daily for 6 weeks) effectively ameliorated loose stool consistency and reduced

microscopic inflammatory damage, which are key evaluation parameters in this model [7].

Colitis-Associated Cancer: In an azoxymethane (AOM)/DSS-induced inflammation-driven

carcinogenesis model, Recoflavone (30 mg/kg, twice daily from day 7 to 63) significantly reduced

tumor multiplicity and suppressed tumor progression. Mechanistic investigations revealed that this

chemopreventive effect was associated with enhanced apoptosis of transformed epithelial cells and

inhibition of proliferative markers (Ki-67), inflammatory mediators (COX-2), and NF-κB signaling

components (phospho-IKKα) [4].

Table 2: Efficacy of Recoflavone in Preclinical IBD Models

Disease Model
Induction
Method

Dosing Regimen Key Outcomes Citation

Acute Colitis 4% Acetic acid 0.3-3 mg/kg oral,
twice daily × 6

days

Dose-dependent protection;
superior to prednisolone at 3

mg/kg

[7]

Chronic Colitis TNBS in 50%

ethanol

3 mg/kg oral × 6 or

20 days

Reduced macroscopic and

histologic damage scores

[7]

DSS Colitis

(Preventive)

4% DSS in

drinking water × 5
days

30 mg/kg oral

concurrent with
DSS

Attenuated weight loss, DAI,

colon shortening

[4]

DSS Colitis
(Therapeutic)

4% DSS in
drinking water × 5

days

30 mg/kg oral after
DSS exposure

Improved established
inflammation, preserved

crypt architecture

[4]

Spontaneous

Colitis

HLA-B27

transgenic rats

3 mg/kg oral, twice

daily × 6 weeks

Ameliorated loose stool,

reduced microscopic damage

[7]

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 15 Tech Support

https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10489873/
https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://www.bocsci.com/recoflavone-cas-203191-10-0-item-475526.html?srsltid=AfmBOoqOnMxXvLSMYNAofxyIaZR44ALygTg0WH6jVtMTI-RBXe9feqlP
https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10489873/
https://pubmed.ncbi.nlm.nih.gov/10489873/
https://www.bocsci.com/recoflavone-cas-203191-10-0-item-475526.html?srsltid=AfmBOoqOnMxXvLSMYNAofxyIaZR44ALygTg0WH6jVtMTI-RBXe9feqlP
https://www.bocsci.com/recoflavone-cas-203191-10-0-item-475526.html?srsltid=AfmBOoqOnMxXvLSMYNAofxyIaZR44ALygTg0WH6jVtMTI-RBXe9feqlP
https://pubmed.ncbi.nlm.nih.gov/10489873/
https://www.smolecule.com/products/s541159?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Disease Model
Induction
Method

Dosing Regimen Key Outcomes Citation

Colitis-

Associated
Cancer

AOM + DSS

cycles

30 mg/kg oral,

twice daily × 8
weeks

Reduced tumor number,

enhanced apoptosis,
inhibited COX-2

[4]

Experimental Protocols

In Vivo Colitis Models

5.1.1 DSS-Induced Colitis Protocol

Objective: To evaluate the preventive and therapeutic efficacy of Recoflavone in dextran sodium sulfate

(DSS)-induced acute colitis.

Materials:

Animals: C57BL/6 mice (8-10 weeks old, 18-22 g)

Test compound: Recoflavone (DA-6034)
DSS: Dextran sodium sulfate (MW 36,000-50,000 Da), 4% (w/v) in drinking water

Vehicle: 0.5% methylcellulose or appropriate vehicle for oral gavage

Experimental Groups (n=8-10 per group):

Normal control (water only)

DSS + Vehicle
DSS + Recoflavone (10 mg/kg)

DSS + Recoflavone (30 mg/kg)
DSS + Recoflavone (100 mg/kg)

Procedure:

Acclimatization: House mice under standard conditions with free access to food and water for 7
days.

DSS Administration: Replace regular drinking water with 4% DSS solution for 5 days.
Drug Treatment:
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Preventive protocol: Administer Recoflavone orally once daily starting simultaneously with

DSS exposure.
Therapeutic protocol: Initiate Recoflavone treatment after DSS withdrawal (day 6).

Disease Monitoring: Record daily:
Body weight
Stool consistency (0: normal, 2: loose, 4: diarrhea)
Fecal blood (0: negative, 2: occult blood, 4: gross bleeding)

Disease Activity Index (DAI) = combined score of weight loss, stool consistency, and bleeding
Necropsy: On day 10, euthanize animals and collect colon tissue.

Outcome Measures:
Colon length (marker of inflammation)

Histological scoring (H&E staining): epithelial damage, crypt destruction, inflammatory
infiltrate

Myeloperoxidase (MPO) activity (neutrophil infiltration marker)
Cytokine profiling (TNF-α, IL-1β, IL-6) by ELISA or RT-PCR

Key Considerations:

Adjust DSS concentration based on batch potency and desired disease severity.
Randomize animals to treatment groups based on baseline weight.

Prepare DSS solution fresh daily and monitor consumption.

5.1.2 TNBS-Induced Colitis Protocol

Objective: To assess Recoflavone efficacy in a T-cell mediated colitis model.

Materials:

TNBS solution: 2.5-3.0 mg TNBS in 50% ethanol (v/v)
Anesthesia: Isoflurane or ketamine/xylazine

Procedure:

Sensitization: Apply 1% TNBS in acetone/olive oil (1:1) to shaved skin 7 days before intrarectal
instillation.

Colitis Induction:
Fast mice for 18-24 hours with free access to water.

Anesthetize and administer 100 μL TNBS solution (2.5 mg/mouse) intrarectally via catheter
inserted 3-4 cm proximal to the anus.

Maintain mice in Trendelenburg position for 60 seconds after instillation.
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Drug Treatment: Administer Recoflavone (3-30 mg/kg) or vehicle orally once daily starting day 1

post-TNBS.
Assessment: Monitor weight daily; sacrifice at day 7 for macroscopic and histological evaluation.

Outcome Measures:

Macroscopic score: Colon ulceration, adhesion, wall thickness
Histological score: Transmural inflammation, goblet cell depletion, architectural distortion

Inflammatory mediators: IFN-γ, IL-12, IL-17 by ELISA

In Vitro Mechanistic Studies

Objective: To elucidate molecular mechanisms of Recoflavone action in intestinal epithelial cells.

Cell Culture Protocol:

Cell Lines: Human intestinal epithelial cells (Caco-2, HT-29) or primary colonocytes.
Inflammation Induction: Stimulate with TNF-α (10-100 ng/mL), IL-1β (10 ng/mL), or LPS (1 μg/mL).

Treatment: Pre-treat with Recoflavone (10-250 μM) 2 hours before inflammatory stimulus.
Analysis:

NF-κB activation: Nuclear translocation by immunofluorescence or p65 DNA binding by
EMSA.

Cytokine expression: IL-8, MCP-1 measurement by ELISA or RT-PCR.
Pathway analysis: Western blot for IκBα degradation, IKK phosphorylation.

Barrier function: Transepithelial electrical resistance (TEER), FITC-dextran flux.
Mucin expression: PCR or immunofluorescence for MUC2, MUC5AC.

Experimental Workflow Diagram
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Diagram 2: Comprehensive workflow for evaluating Recoflavone in experimental IBD models. The protocol

encompasses model selection, experimental implementation, and multi-faceted analysis phases to thoroughly

characterize therapeutic efficacy and mechanisms of action.

Clinical Development and Translational Considerations

Clinical Trial Status

Recoflavone has progressed through several stages of clinical evaluation, demonstrating a favorable safety

profile and potential therapeutic utility:

Phase I Clinical Trials: A randomized, double-blind, placebo-controlled, ascending-dose study in 67

healthy volunteers established the safety and tolerability of Recoflavone. Single doses up to 200 mg

and multiple doses up to 200 mg/day for 7 days were well tolerated with no serious adverse events

reported. The study confirmed minimal systemic absorption, with mean maximum plasma

concentrations below 3 ng/mL and urinary recovery of only 0.3% of the administered dose [3]. This

pharmacokinetic profile supports localized action in the gastrointestinal tract with limited off-target

effects.

Specialized Formulations: Beyond conventional oral formulations, Recoflavone has been developed

as ophthalmic solutions for ocular surface diseases. Phase I (NCT01162954) and Phase II

(NCT01670357) clinical trials have evaluated DA-6034 eye drops for dry eye syndrome,

demonstrating efficacy in promoting mucin secretion and corneal protection [4] [8]. These specialized

formulations highlight the compound's versatility across different mucosal surfaces.

Ongoing Development: While some clinical trials have been completed, others such as the Phase III

study for acute gastritis (NCT01813812) remain listed with "Unknown status" [4], suggesting potential
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discontinuation or lack of reporting. This underscores the challenging translational pathway for even

promising therapeutic candidates.

Formulation and Administration Strategies

The optimal delivery of Recoflavone for IBD treatment requires careful consideration of formulation

approaches:

Oral Formulations: Conventional tablets or capsules designed for local gastrointestinal delivery

represent the primary administration route. The minimal systemic absorption is advantageous for

limiting side effects but may require higher doses for efficacy in transmural disease.

Targeted Delivery Systems: Advanced formulation strategies including enteric coatings, colonic

targeting systems, and mucoadhesive carriers could enhance drug delivery to specific intestinal

segments affected by IBD. Patent literature describes combinations with calcium lactate and various

polymers to modify release profiles [9].

Combination Therapies: Given its multi-targeted mechanism, Recoflavone may offer synergistic

benefits when combined with existing IBD therapeutics such as aminosalicylates or

immunomodulators. Rational combination strategies could potentially lower doses of individual agents

while maintaining efficacy and reducing side effects.

Conclusion and Future Perspectives

Recoflavone represents a promising therapeutic candidate for inflammatory bowel disease with a

distinctive multi-modal mechanism of action that simultaneously targets inflammatory signaling pathways

and enhances mucosal protection. The comprehensive preclinical data generated across diverse experimental

models provides compelling evidence of its potential utility in both induction and maintenance of IBD

remission.

The favorable safety profile demonstrated in clinical trials, coupled with its limited systemic absorption,

positions Recoflavone as a potentially valuable option for long-term management of chronic intestinal

inflammation with reduced risk of systemic adverse effects. However, further controlled clinical studies in

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 13 / 15 Tech Support

https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://patents.google.com/patent/US10751365B2/en
https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://www.smolecule.com/products/s541159?utm_src=pdf-body
https://www.smolecule.com/products/s541159?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


IBD patient populations are necessary to definitively establish its efficacy and optimal positioning in the

therapeutic armamentarium.

Future research directions should focus on:

Biomarker development to identify patient subgroups most likely to respond to Recoflavone
therapy

Combination strategies with existing IBD therapeutics to enhance efficacy while minimizing toxicity
Formulation optimization for targeted colonic delivery and enhanced mucosal retention

Long-term safety assessment in chronic administration scenarios

The protocols and application notes presented herein provide a methodological foundation for continued

investigation of this promising flavonoid derivative in inflammatory bowel disease.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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